Cas no 478375-42-7 (methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)
methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, pinacol ester
- Benzeneaceticacid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid methyl ester
- BLPDNEGFSINGPV-UHFFFAOYSA-N
- MB13508
- SY102390
- OR361389
- AX8223191
- (3-(2-METHOXY-2-OXOETHYL)PHENYL)BORONIC ACID P
- methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- DTXSID90455161
- CS-0041217
- AKOS016007472
- [3-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester
- DS-17401
- 3-(2-Methoxy-2-oxoethyl)phenylboronic acid,pinacol ester
- methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- P11669
- (3-(2-METHOXY-2-OXOETHYL)PHENYL)BORONIC ACID PINACOL ESTER
- A872050
- 478375-42-7
- FT-0756489
- [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester
- MFCD13195752
- EN300-311730
- 3-(2-Methoxy-2-oxoethyl)phenylboronic acid pinacol ester
- Z2044755227
- METHYL2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
- SCHEMBL137029
- DB-070865
-
- MDL: MFCD13195752
- Inchi: 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-11(9-12)10-13(17)18-5/h6-9H,10H2,1-5H3
- InChI Key: BLPDNEGFSINGPV-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=C(CC(=O)OC)C=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 276.15300
- Monoisotopic Mass: 276.1532893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8
Experimental Properties
- Density: 1.07±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 372.043℃ at 760 mmHg
- Flash Point: 178.806 °C
- PSA: 44.76000
- LogP: 1.70130
methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM136898-250mg |
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
478375-42-7 | 95+% | 250mg |
$67 | 2021-08-05 | |
| Chemenu | CM136898-1g |
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
478375-42-7 | 95+% | 1g |
$150 | 2021-08-05 | |
| Chemenu | CM136898-5g |
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
478375-42-7 | 95+% | 5g |
$468 | 2021-08-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184695-1g |
methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
478375-42-7 | 96% | 1g |
¥478.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184695-10g |
methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
478375-42-7 | 96% | 10g |
¥3059.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184695-250mg |
methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
478375-42-7 | 96% | 250mg |
¥157.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184695-5g |
methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
478375-42-7 | 96% | 5g |
¥1912.90 | 2023-09-01 | |
| Alichem | A019064448-1g |
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
478375-42-7 | 95% | 1g |
$171.16 | 2023-09-01 | |
| Alichem | A019064448-5g |
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
478375-42-7 | 95% | 5g |
$513.48 | 2023-09-01 | |
| Alichem | A019064448-10g |
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
478375-42-7 | 95% | 10g |
$846.29 | 2023-09-01 |
methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Suppliers
methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Comprehensive Overview of Methyl 2-[3-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Acetate (CAS No. 478375-42-7)
Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS No. 478375-42-7) is a highly versatile boronic ester derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronates, which are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and agrochemical development. Its unique tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity, making it a preferred choice for chemists.
The growing demand for boron-containing compounds in medicinal chemistry has spotlighted methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate as a key building block. Researchers frequently search for "boronic ester applications" or "CAS 478375-42-7 supplier," reflecting its commercial and academic relevance. Its role in synthesizing biaryl structures—critical for kinase inhibitors and anticancer agents—aligns with trends in targeted therapy and personalized medicine.
From a technical perspective, this compound exhibits excellent solubility in common organic solvents like THF and dichloromethane, facilitating its use in high-throughput screening and combinatorial chemistry. Its ester group further allows derivatization into carboxylic acids or amides, expanding its utility in peptide mimetics and protease inhibitor design. Recent publications highlight its incorporation into fluorescent probes for bioimaging, addressing the surge in interest around "boron-based sensors."
Environmental and safety considerations are also paramount. Unlike some reactive boronic acids, methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate offers improved handling stability, reducing risks in large-scale synthesis. This aligns with industry searches for "stable boronate reagents" and "green chemistry alternatives." Its compatibility with microwave-assisted synthesis further supports energy-efficient protocols, a hot topic in sustainable pharmaceutical manufacturing.
In material science, this compound contributes to organic electronics, particularly in OLED and photovoltaic device research. Its aromatic boronate structure enables precise π-conjugation tuning, a frequent query among researchers exploring "boron-doped polymers." As AI-driven drug design accelerates, computational studies leveraging its molecular descriptors are rising, tying into searches for "machine learning in chemistry."
In summary, methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS No. 478375-42-7) bridges multiple disciplines, from precision medicine to renewable energy. Its adaptability to catalytic systems and bioconjugation techniques ensures enduring relevance, answering today’s demands for multifunctional intermediates in science and industry.
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